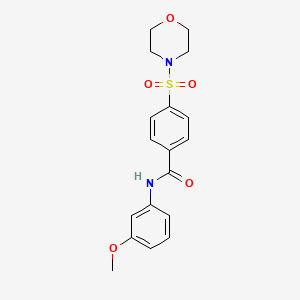

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-4-2-3-15(13-16)19-18(21)14-5-7-17(8-6-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIMAIDSDLRLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 3-methoxyphenylamine: This can be achieved by nitration of anisole followed by reduction of the nitro group to form 3-methoxyaniline.

Preparation of 4-(morpholinosulfonyl)benzoic acid:

Coupling Reaction: The final step involves coupling 3-methoxyphenylamine with 4-(morpholinosulfonyl)benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The morpholinosulfonyl group (-SO₂-morpholine) in this compound can undergo oxidation under specific conditions. For sulfamoyl groups, oxidation typically converts sulfides to sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions. For example, hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may oxidize the sulfonamide group, potentially altering its electronic properties and reactivity.

Reduction Reactions

Reduction of the sulfonamide group can convert it to a sulfide or thiol. Agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may facilitate these transformations. In related sulfamoyl benzamides, reduction has been explored to modify bioactivity profiles, though specific data for this compound are not explicitly reported.

Substitution Reactions

The benzamide core and sulfonamide group are susceptible to substitution reactions:

-

Electrophilic substitution : Halogenation or nitration at aromatic positions may occur, influenced by the directing effects of substituents (e.g., methoxy groups).

-

Nucleophilic aromatic substitution : The sulfonamide group may activate certain positions for nucleophilic attack under high-temperature or basic conditions.

Enzyme Inhibition Activity

While direct data for this compound is unavailable, structurally similar sulfamoyl benzamides (e.g., N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide , compound 3f ) exhibit potent enzyme inhibition:

| Enzyme | IC₅₀ (μM) | Compound |

|---|---|---|

| h-NTPDase1 | 0.27 ± 0.08 | Compound 3f |

| h-NTPDase3 | 2.54 ± 0.05 | Compound 3h |

| h-NTPDase1 | 2.88 ± 0.13 | Compound 3i |

These data highlight the importance of substituent positioning (e.g., morpholine attachment) on inhibitory potency .

Structural Modifications and Reactivity

The presence of the methoxy group on the phenyl ring and the sulfonamide-morpholine moiety likely influences reactivity through:

-

Electronic effects : Electron-donating groups (e.g., methoxy) may stabilize intermediates in substitution or oxidation reactions.

-

Steric effects : Bulky groups like morpholine may hinder access to reactive sites, altering reaction rates or selectivity.

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide features a unique structural arrangement that includes a methoxy group on a phenyl ring and a morpholinosulfonyl group attached to a benzamide backbone. This configuration enhances the compound's solubility and biological interactions. The synthesis typically involves several steps, including:

- Formation of the Benzamide Core : Reaction of benzoic acid derivatives with amines.

- Introduction of the Morpholinosulfonyl Group : Sulfonylation using sulfonyl chlorides in the presence of a base.

- Final Modifications : Various chemical reactions to optimize biological activity.

Enzyme Inhibition

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide has been identified as a selective inhibitor of ectonucleotidases, particularly nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are crucial in regulating nucleotide metabolism, which has implications for various physiological processes, including inflammation and cancer progression. The compound has demonstrated notable inhibitory activity with IC50 values in the low micromolar range against specific NTPDase isoforms, indicating its potential therapeutic relevance in diseases characterized by dysregulated nucleotide levels .

Case Studies and Research Findings

- Inhibitory Potency : Research has shown that N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide exhibits varying degrees of inhibition across different NTPDase isoforms. For example, it was found to have an IC50 value of 2.88 μM against h-NTPDase1, showcasing its potential as a therapeutic agent .

- Comparative Studies : Similar compounds have been evaluated for their biological activities, revealing how structural variations can impact efficacy. For instance, compounds with different substituents on the benzamide core exhibited distinct inhibitory profiles against NTPDases .

Potential Applications

The versatility of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide positions it as a candidate for further exploration in therapeutic contexts:

- Pharmaceutical Development : Its role as an enzyme inhibitor makes it suitable for drug development targeting inflammatory diseases and cancer.

- Research Tool : The compound can serve as a valuable tool in biochemical research to study nucleotide metabolism and ectonucleotidase function.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-fluoro-N-(3-methoxyphenyl)benzamide: Similar structure with a fluorine substitution.

N-(3-methoxyphenyl)benzamide: Lacks the morpholinosulfonyl group.

4-(morpholinosulfonyl)benzamide: Lacks the 3-methoxyphenyl group.

Uniqueness

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of both the 3-methoxyphenyl and morpholinosulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that exhibits notable biological activities, particularly as an inhibitor of ectonucleotidases, which are enzymes involved in nucleotide metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide is characterized by a methoxy group on a phenyl ring and a morpholinosulfonyl group attached to a benzamide backbone. This unique structure enhances its solubility and interaction potential with various biological targets, positioning it as a candidate for pharmacological applications.

The primary mechanism of action for N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its inhibition of ectonucleotidases, specifically nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes play crucial roles in regulating nucleoside triphosphate levels, which are vital for cellular energy metabolism and signaling pathways. Inhibition of NTPDases can influence various physiological processes, including inflammation and cancer progression .

Biological Activity

Research indicates that N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide demonstrates significant inhibitory effects against different isoforms of human NTPDases. The compound has been shown to possess IC50 values in the low micromolar range, indicating its potential as a therapeutic agent .

Comparative Inhibition Potency

The following table summarizes the IC50 values for N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide against various NTPDase isoforms:

| NTPDase Isoform | IC50 (µM) |

|---|---|

| h-NTPDase1 | 2.88 ± 0.13 |

| h-NTPDase2 | 0.27 ± 0.08 |

| h-NTPDase3 | 1.33 ± 0.05 |

| h-NTPDase8 | 1.78 ± 0.08 |

These values reflect the compound's effectiveness in selectively inhibiting specific isoforms, which may have implications for treating diseases associated with ectonucleotidase dysregulation .

In Vitro Studies

In vitro studies have demonstrated that N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide effectively inhibits cell proliferation in various cancer cell lines. For example, similar compounds within its class have shown promising results against non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC50 values ranging from 0.49 to 47.02 µM .

Molecular Docking Studies

Molecular docking studies have revealed that N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide interacts with key amino acids at the active sites of ectonucleotidases, influencing their catalytic activity. This interaction is critical for understanding the compound's mechanism of action and optimizing its structure for enhanced potency .

Potential Therapeutic Applications

Given its biological activity, N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide shows promise in several therapeutic contexts:

- Cancer Treatment : Its ability to inhibit ectonucleotidases may be leveraged in cancer therapies, particularly in targeting tumors that exploit nucleotide metabolism for growth and survival.

- Inflammatory Diseases : By modulating nucleotide levels, the compound could potentially alleviate conditions characterized by excessive inflammation.

- Cardiovascular Disorders : The involvement of ectonucleotidases in thrombosis suggests that this compound might have applications in managing cardiovascular diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide?

The synthesis typically involves coupling a benzamide precursor with a morpholinosulfonyl group. Key steps include:

- Amide bond formation : Use coupling reagents like carbodiimides (e.g., DCC or CDI) with activators such as HOBt to react 3-methoxy-substituted aniline with 4-(morpholinosulfonyl)benzoic acid derivatives. This method ensures high yield under mild conditions (e.g., -50°C for stability) .

- Sulfonation : Introduce the morpholinosulfonyl group via sulfonyl chloride intermediates. Pyry-BF4 and MgCl2 can facilitate late-stage sulfonation of sulfonamides under optimized conditions .

- Purification : Silica gel chromatography or crystallization in aqueous/organic mixtures ensures purity (>95%) .

Advanced: How can reaction conditions be optimized to enhance the yield of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide in aqueous media?

- Reagent selection : CDI (1,1'-carbonyldiimidazole) with DIPEA (diisopropylethylamine) in water promotes efficient amide bond formation without side reactions. CDI’s water tolerance minimizes hydrolysis .

- Temperature control : Maintain 0–25°C to prevent degradation of sensitive intermediates like sulfonyl chlorides .

- Solvent optimization : Mixed solvents (e.g., THF/water) balance reagent solubility and reaction kinetics. For example, THF enhances sulfonation efficiency by stabilizing reactive intermediates .

Basic: What spectroscopic techniques are critical for characterizing N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide?

- NMR spectroscopy : 1H and 13C NMR confirm the presence of the 3-methoxyphenyl group (δ ~3.8 ppm for OCH3) and morpholinosulfonyl protons (δ ~3.6–3.7 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 405.1) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm amide and sulfonyl groups .

Advanced: What strategies address low reproducibility in biological assays involving this compound?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for HDAC inhibition) and control for variables like serum concentration .

- Orthogonal validation : Pair enzymatic assays (e.g., PARP-1 inhibition) with cellular readouts (e.g., Western blot for acetylated histone H3) to confirm target engagement .

- Data normalization : Express activity relative to internal standards (e.g., MS-275 for HDAC inhibition) to mitigate batch-to-batch variability .

Basic: How does pH influence the stability and fluorescence properties of this compound?

- Optimal pH : Fluorescence intensity peaks at pH 5 due to protonation of the morpholino nitrogen, enhancing electron-donating effects. Above pH 7, deprotonation reduces fluorescence .

- Stability : Acidic conditions (pH 4–6) prevent hydrolysis of the sulfonamide group, while alkaline conditions accelerate degradation .

Advanced: What computational tools aid in predicting the binding mode of this compound to HDAC enzymes?

- Molecular docking : Software like AutoDock Vina models interactions between the morpholinosulfonyl group and HDAC’s zinc-binding domain. Key residues (e.g., His145 in HDAC1) form hydrogen bonds with the sulfonyl oxygen .

- MD simulations : Assess binding stability over 100-ns trajectories to identify conformational shifts affecting inhibitory potency .

Basic: What are the recommended storage conditions to maintain compound integrity?

- Temperature : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis.

- Light protection : Use amber vials to avoid photodegradation of the methoxyphenyl group .

Advanced: How can structural modifications improve blood-brain barrier (BBB) penetration for CNS applications?

- Lipophilicity optimization : Introduce trifluoromethyl groups (logP ~2.5) to enhance passive diffusion. MS-275 derivatives show a 30-fold increase in brain Ac-H3 levels compared to valproate .

- P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond donors (<3) to minimize efflux .

Basic: What in vitro models are suitable for initial cytotoxicity screening?

- Cell lines : Use MCF-7 (breast cancer) and HCT-116 (colon cancer) for broad-spectrum evaluation.

- Assay type : MTT or resazurin assays at 48–72 hours, with IC50 values compared to cisplatin controls .

Advanced: How do conflicting data on enzyme inhibition (e.g., HDAC vs. PARP-1) arise, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.